molecular formula C16H12N4S B14483168 3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile CAS No. 65659-52-1

3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile

Cat. No.: B14483168
CAS No.: 65659-52-1
M. Wt: 292.4 g/mol
InChI Key: SWMVFVYAEHAGLO-UHFFFAOYSA-N
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Description

3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile is an organic compound that features a pyrazine ring substituted with an amino group, a naphthyl sulfanyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Attachment of the naphthyl sulfanyl group: This step often involves nucleophilic substitution reactions where a naphthyl thiol reacts with a suitable leaving group on the pyrazine ring.

    Addition of the carbonitrile group: This can be done through cyanation reactions using reagents like cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl and carbonitrile groups can play a crucial role in binding to these targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-{[(phenyl)sulfanyl]methyl}pyrazine-2-carbonitrile: Similar structure but with a phenyl group instead of a naphthyl group.

    3-Amino-6-{[(benzyl)sulfanyl]methyl}pyrazine-2-carbonitrile: Similar structure but with a benzyl group instead of a naphthyl group.

Uniqueness

3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile is unique due to the presence of the naphthyl group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also influence its chemical reactivity and overall stability.

Properties

CAS No.

65659-52-1

Molecular Formula

C16H12N4S

Molecular Weight

292.4 g/mol

IUPAC Name

3-amino-6-(naphthalen-2-ylsulfanylmethyl)pyrazine-2-carbonitrile

InChI

InChI=1S/C16H12N4S/c17-8-15-16(18)19-9-13(20-15)10-21-14-6-5-11-3-1-2-4-12(11)7-14/h1-7,9H,10H2,(H2,18,19)

InChI Key

SWMVFVYAEHAGLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC3=CN=C(C(=N3)C#N)N

Origin of Product

United States

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